molecular formula C16H23NO2 B5145906 Methyl 4-[(2-ethylpiperidin-1-yl)methyl]benzoate

Methyl 4-[(2-ethylpiperidin-1-yl)methyl]benzoate

Cat. No.: B5145906
M. Wt: 261.36 g/mol
InChI Key: QQVYWRUBHMVGND-UHFFFAOYSA-N
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Description

Methyl 4-[(2-ethylpiperidin-1-yl)methyl]benzoate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzoate ester linked to a piperidine ring through an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-ethylpiperidin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 2-ethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-ethylpiperidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: 4-[(2-ethylpiperidin-1-yl)methyl]benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2-ethylpiperidin-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-ethylpiperidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzoate ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-methylpiperidin-1-yl)methyl]benzoate
  • Methyl 4-[(2-oxopiperidin-1-yl)methyl]benzoate
  • Methyl 4-[(2-formylpiperidin-1-yl)methyl]benzoate

Uniqueness

Methyl 4-[(2-ethylpiperidin-1-yl)methyl]benzoate is unique due to the presence of the ethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 4-[(2-ethylpiperidin-1-yl)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-15-6-4-5-11-17(15)12-13-7-9-14(10-8-13)16(18)19-2/h7-10,15H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVYWRUBHMVGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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